2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of adamantyl, cyanopyridinyl, sulfanyl, and benzothiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves multiple steps, starting with the preparation of the adamantyl and cyanopyridinyl intermediates. The key steps include:
Formation of the Adamantyl Intermediate: This involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one.
Formation of the Cyanopyridinyl Intermediate: This step involves the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one.
Coupling Reaction: The adamantyl and cyanopyridinyl intermediates are then coupled with the benzothiazolyl group under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as iodine or other oxidants.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the adamantyl and benzothiazolyl groups.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the adamantyl or benzothiazolyl groups, while reduction may lead to the formation of reduced intermediates.
Scientific Research Applications
2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide.
- 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide.
- 2-{[6-(1-adamantyl)-3-cyano-2-pyridinyl]sulfanyl}-N-(2,6-difluorophenyl)acetamide.
Uniqueness
The uniqueness of 2-{[6-(adamantan-1-yl)-3-cyanopyridin-2-yl]sulfanyl}-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S2/c26-12-17-1-4-21(25-9-14-5-15(10-25)7-16(6-14)11-25)28-23(17)34-13-22(31)29-24-27-19-3-2-18(30(32)33)8-20(19)35-24/h1-4,8,14-16H,5-7,9-11,13H2,(H,27,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUOZPHUVPUKDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=C(S5)C=C(C=C6)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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